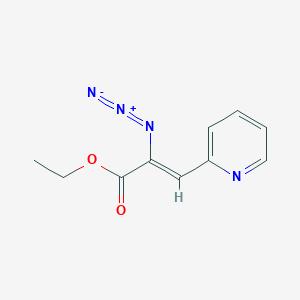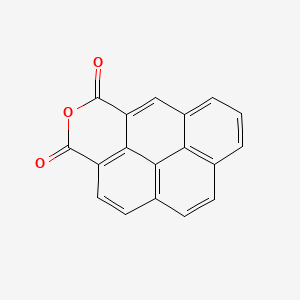![molecular formula C8H21N4OP B14430439 N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide CAS No. 83978-24-9](/img/structure/B14430439.png)
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is an organophosphorus compound known for its unique structure and reactivity. This compound is characterized by the presence of a phosphanylidene group bonded to an acetamide moiety, with three dimethylamino groups attached to the phosphorus atom. It is a colorless liquid at room temperature and is soluble in various organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide typically involves the reaction of tris(dimethylamino)phosphine with acetamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process can be summarized as follows:
Starting Materials: Tris(dimethylamino)phosphine and acetamide.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: Tris(dimethylamino)phosphine is slowly added to a solution of acetamide in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane). The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are implemented to handle the reactive intermediates and prevent exposure to hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are conducted using halides (e.g., alkyl halides) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Forms phosphine oxides.
Reduction: Produces phosphine derivatives.
Substitution: Yields substituted phosphanylidene acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its phosphanylidene group is reactive and can participate in nucleophilic and electrophilic reactions, modulating the activity of target molecules.
Vergleich Mit ähnlichen Verbindungen
N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]acetamide is unique due to its specific structure and reactivity. Similar compounds include:
Tris(dimethylamino)phosphine: A precursor in the synthesis of this compound.
Hexamethylphosphoramide: Shares similar reactivity but differs in structure.
Phosphine oxides: Formed as oxidation products of phosphines.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
83978-24-9 |
|---|---|
Molekularformel |
C8H21N4OP |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
N-[tris(dimethylamino)-λ5-phosphanylidene]acetamide |
InChI |
InChI=1S/C8H21N4OP/c1-8(13)9-14(10(2)3,11(4)5)12(6)7/h1-7H3 |
InChI-Schlüssel |
FUEGOSUAOGWMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=P(N(C)C)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


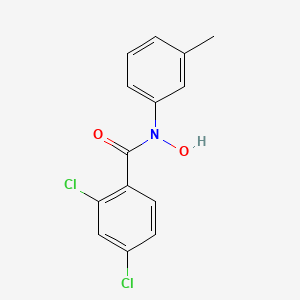
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)


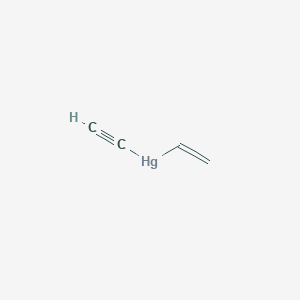
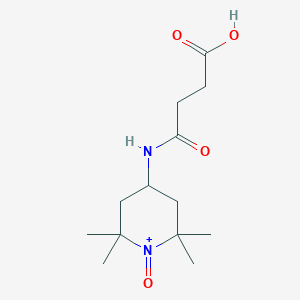
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
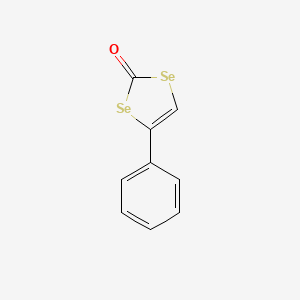

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
